Bupranolol hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO2.ClH/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;/h5-7,11,16-17H,8-9H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUUZHQWGKSLIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904544 |

Source

|

| Record name | Bupranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15148-80-8, 23284-25-5 |

Source

|

| Record name | 2-Propanol, 1-(2-chloro-5-methylphenoxy)-3-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15148-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupranolol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015148808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-butylamino)-1-[(6-chloro-m-tolyl)oxy]propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPRANOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTC2G3GDPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bupranolol Hydrochloride on Beta-Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol (B1668059) hydrochloride is a non-selective beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker. It exhibits a pharmacological profile characterized by competitive antagonism at both β1 and β2-adrenergic receptors. Notably, bupranolol lacks intrinsic sympathomimetic activity (ISA) but possesses strong membrane-stabilizing activity (MSA). Its potency is comparable to that of propranolol. This guide provides a detailed examination of the molecular mechanism of action of bupranolol on beta-adrenoceptors, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

Bupranolol hydrochloride exerts its therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors. This blockade prevents the activation of downstream signaling cascades, leading to a reduction in sympathetic tone. The primary consequences of this action include a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and a lowering of blood pressure.

Non-Selective Beta-Adrenoceptor Blockade

Bupranolol is classified as a non-selective beta-blocker, meaning it antagonizes both β1 and β2-adrenergic receptors with similar affinity.

-

β1-Adrenoceptor Blockade: The blockade of β1-receptors, predominantly located in the heart, is the principal mechanism for bupranolol's cardiovascular effects. By preventing catecholamine binding, bupranolol attenuates the activation of Gs-proteins, leading to reduced adenylyl cyclase activity and consequently lower intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This cascade results in decreased protein kinase A (PKA) activity and reduced phosphorylation of calcium channels, culminating in diminished cardiac output.

-

β2-Adrenoceptor Blockade: Antagonism of β2-receptors, which are located in various tissues including bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction. This lack of selectivity is a critical consideration in patients with respiratory conditions such as asthma.

Lack of Intrinsic Sympathomimetic Activity (ISA)

Unlike some beta-blockers that can partially activate beta-receptors, bupranolol is devoid of ISA. This means it acts as a pure antagonist, offering no partial agonist activity at the receptor. This property ensures a more complete blockade of sympathetic stimulation.

Membrane Stabilizing Activity (MSA)

Bupranolol exhibits strong membrane-stabilizing activity, a property it shares with local anesthetics and some other beta-blockers like propranolol. This effect is related to the blockade of sodium channels in the cell membrane. While this activity contributes to its antiarrhythmic properties, it is generally observed at concentrations higher than those required for beta-blockade and its clinical significance in routine therapy is debated.

Quantitative Data

The binding affinity and antagonist potency of bupranolol at beta-adrenoceptors have been quantified in various studies. The following tables summarize key quantitative parameters.

| Parameter | Receptor Subtype | Value | Tissue/Cell Line | Reference |

| Ki (nmol/L) | β1-adrenoceptor | 6 - 15 | Rat salivary gland | [1] |

| β2-adrenoceptor | 6 - 15 | Rat reticulocytes | [1] | |

| α1-adrenoceptor | 2000 | Rat cortical membranes | ||

| pA2 | β-adrenoceptor (vs. Dopamine) | 5.55 | Guinea pig taenia caecum | [2] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways

The interaction of bupranolol with beta-adrenoceptors modulates intracellular signaling cascades. The following diagrams illustrate the canonical beta-adrenergic signaling pathway and the inhibitory effect of bupranolol.

Experimental Protocols

The characterization of bupranolol's interaction with beta-adrenoceptors relies on established pharmacological assays. Detailed below are representative protocols for radioligand binding and adenylyl cyclase activity assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of bupranolol for beta-adrenoceptors.

Objective: To determine the inhibitory constant (Ki) of bupranolol at β1 and β2-adrenoceptors.

Materials:

-

Membrane preparations from cells or tissues expressing β1 or β2-adrenoceptors (e.g., rat cerebral cortex, CHO cells stably expressing human β-receptors).

-

Radioligand: e.g., [3H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

-

Unlabeled this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[3]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM propranolol) to saturate all specific binding sites.

-

Competitive Binding: Membrane preparation, radioligand, and increasing concentrations of bupranolol.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the bupranolol concentration.

-

Determine the IC50 value (the concentration of bupranolol that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This assay measures the ability of bupranolol to inhibit agonist-stimulated adenylyl cyclase activity.

Objective: To quantify the inhibitory effect of bupranolol on adenylyl cyclase activity stimulated by a beta-agonist.

Materials:

-

Membrane preparations expressing beta-adrenoceptors.

-

Beta-agonist (e.g., isoproterenol).

-

This compound.

-

ATP (substrate for adenylyl cyclase).

-

[α-32P]ATP (tracer).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Stopping Solution: e.g., containing unlabeled ATP and EDTA.

-

Dowex and Alumina columns for cAMP separation.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In reaction tubes, pre-incubate the membrane preparation with bupranolol at various concentrations.

-

Initiation of Reaction: Start the adenylyl cyclase reaction by adding a mixture containing assay buffer, ATP, [α-32P]ATP, and a beta-agonist (e.g., isoproterenol) to the tubes.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

-

Termination of Reaction: Stop the reaction by adding the stopping solution.

-

Separation of [32P]cAMP: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP and other nucleotides using sequential Dowex and Alumina column chromatography.

-

Quantification: Measure the amount of [32P]cAMP produced using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of inhibition of agonist-stimulated adenylyl cyclase activity for each concentration of bupranolol.

-

Plot the percentage of inhibition against the logarithm of the bupranolol concentration to determine the IC50 value.

-

Conclusion

This compound is a potent, non-selective beta-adrenoceptor antagonist that lacks intrinsic sympathomimetic activity and possesses membrane-stabilizing properties. Its primary mechanism of action involves the competitive blockade of β1 and β2-adrenoceptors, leading to the inhibition of the adenylyl cyclase signaling pathway and a subsequent reduction in intracellular cAMP levels. This comprehensive guide, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes, provides a thorough technical overview for professionals in the fields of pharmacology and drug development. A clear understanding of bupranolol's mechanism of action is essential for its appropriate therapeutic application and for the development of novel beta-adrenergic modulators.

References

Stereospecific Activity of (S)-Bupranolol versus (R)-Bupranolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupranolol (B1668059), a non-selective β-adrenergic receptor antagonist, exists as a racemic mixture of two stereoisomers: (S)- and (R)-bupranolol. It is well-established that the pharmacological activity of many chiral drugs resides predominantly in one of the enantiomers. This technical guide provides an in-depth analysis of the stereospecific activity of (S)- and (R)-bupranolol, focusing on their differential binding affinities and functional antagonism at β-adrenergic receptor subtypes. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the nuanced pharmacology of bupranolol's stereoisomers.

Introduction

β-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that play a crucial role in the regulation of cardiovascular and other physiological functions.[1] Antagonists of these receptors, commonly known as beta-blockers, are widely used in the treatment of various conditions, including hypertension, angina pectoris, and cardiac arrhythmias.[2] Bupranolol is a non-selective beta-blocker, meaning it antagonizes both β1- and β2-adrenergic receptors.[2][3] Like many beta-blockers, bupranolol possesses a chiral center, leading to the existence of two enantiomers: (S)-(-)-bupranolol and (R)-(+)-bupranolol.[3] The interaction of these enantiomers with their biological targets is often highly stereoselective, with one isomer exhibiting significantly greater pharmacological activity.[3] This guide focuses on elucidating the stereospecific differences in the activity of bupranolol enantiomers.

Stereospecific Binding Affinity and Functional Potency

The pharmacological activity of beta-blockers is primarily attributed to the (S)-enantiomer.[3] In the case of bupranolol, the (S)-isomer is the more potent antagonist of β-adrenergic receptors.

Quantitative Data

The stereoselectivity of bupranolol has been demonstrated in both functional and binding assays, with the (S)-enantiomer displaying a significantly higher affinity for β-adrenergic receptors than the (R)-enantiomer. The enantiomeric affinity ratio of (-)/(+) bupranolol has been reported to be in the range of 50 to 120.[4]

One study demonstrated that S-(-)-bupranolol significantly antagonized the effects of the β-adrenoceptor agonist CGP 12177 in pithed rats, shifting the dose-response curve to the right by a factor of 8.4, whereas the same dose of R-(+)-bupranolol had no effect.[5] Furthermore, (S)-bupranolol has been shown to be a full competitive antagonist at β1, β2, and β3-adrenoceptors, with a unique profile that includes the blockade of the β3-adrenoceptor.[6][7]

The following tables summarize the available quantitative data on the activity of bupranolol enantiomers. It is important to note that these values are derived from different studies with varying experimental conditions.

Table 1: Binding Affinity of Bupranolol Enantiomers

| Enantiomer | Receptor Subtype | Parameter | Value | Source |

| (-)-Bupranolol vs (+)-Bupranolol | Myocardial β-adrenoceptors | Enantiomeric Affinity Ratio | 50 - 120 | [4] |

Table 2: Functional Antagonism of Bupranolol Enantiomers

| Enantiomer | Receptor/Tissue | Agonist | Parameter | Value | Source |

| S-(-)-Bupranolol | Pithed Rat Heart | CGP 12177 | Dose-Ratio | 8.4 | [5] |

| R-(+)-Bupranolol | Pithed Rat Heart | CGP 12177 | Dose-Ratio | No effect | [5] |

Signaling Pathways

The antagonism of β-adrenergic receptors by bupranolol interrupts the canonical signaling cascade initiated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine.

Canonical β-Adrenergic Receptor Signaling Pathway

Upon agonist binding, β-adrenergic receptors couple to the stimulatory G protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting a physiological response. Bupranolol, by competitively blocking the receptor, prevents this cascade from being initiated.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the stereospecific activity of bupranolol enantiomers.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of the bupranolol enantiomers for β-adrenergic receptors by measuring their ability to displace a radiolabeled ligand.

Experimental Workflow:

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the desired β-adrenergic receptor subtype (e.g., β1, β2, or β3).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Perform differential centrifugation to isolate the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177), and a range of concentrations of either (S)- or (R)-bupranolol.

-

Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled antagonist like propranolol).

-

Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the bupranolol enantiomer concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (cAMP Measurement)

This assay measures the functional potency (pA2) of the bupranolol enantiomers by quantifying their ability to inhibit agonist-stimulated cAMP production.

Experimental Workflow:

Methodology:

-

Cell Culture:

-

Seed cells expressing the β-adrenergic receptor of interest into a 96- or 384-well plate and allow them to adhere.

-

-

Assay Procedure:

-

Pre-incubate the cells with a range of concentrations of either (S)- or (R)-bupranolol for a defined period.

-

Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to induce cAMP production.

-

Include control wells with no antagonist to determine the maximal agonist response.

-

-

cAMP Measurement:

-

Terminate the stimulation and lyse the cells to release intracellular cAMP.

-

Measure the cAMP levels using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Data Analysis (Schild Analysis):

-

Construct agonist dose-response curves in the absence and presence of different concentrations of the bupranolol enantiomer.

-

Determine the EC50 of the agonist for each antagonist concentration.

-

Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) versus the log of the antagonist concentration.

-

The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the slope of the Schild plot should be close to 1.

-

Conclusion

The evidence strongly indicates that the β-adrenergic blocking activity of bupranolol resides primarily in the (S)-enantiomer. This stereoselectivity is significant, with the (S)-isomer exhibiting substantially higher binding affinity and functional potency compared to the (R)-isomer. Notably, (S)-bupranolol acts as a competitive antagonist at β1, β2, and β3-adrenergic receptors. For drug development professionals, this highlights the importance of considering the stereochemistry of bupranolol and other chiral beta-blockers. The development of single-enantiomer formulations can lead to drugs with improved therapeutic indices, reduced side effects, and more predictable pharmacokinetic and pharmacodynamic profiles. Further research to fully quantitate the binding and functional parameters of each enantiomer at all β-adrenergic receptor subtypes would provide a more complete understanding of their pharmacological profiles.

References

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 4. Atypical cardiostimulant β-adrenoceptor in the rat heart: stereoselective antagonism by bupranolol but lack of effect by some bupranolol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differences in the Antinociceptive Effects and Binding Properties of Propranolol and Bupranolol Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Bupranolol Hydrochloride: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol (B1668059) hydrochloride is a non-selective β-adrenergic receptor antagonist.[1] It is classified as a beta-blocker, a class of drugs that function by blocking the effects of catecholamines like adrenaline and noradrenaline at β-adrenergic receptors.[1] This technical guide provides an in-depth overview of the chemical properties and structural features of bupranolol hydrochloride, intended for professionals in research and drug development.

Chemical Structure

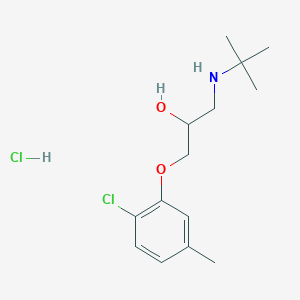

This compound is an aromatic ether and a secondary amine.[2][3] The molecule consists of a 2-chloro-5-methylphenoxy group linked via an ether bond to a propan-2-ol backbone, which in turn is substituted with a tert-butylamino group. The hydrochloride salt form enhances its stability and solubility.

-

IUPAC Name: 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;hydrochloride[3]

-

SMILES: CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.Cl[3]

-

InChI: InChI=1S/C14H22ClNO2.ClH/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;/h5-7,11,16-17H,8-9H2,1-4H3;1H[3]

Caption: 2D Chemical Structure of this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |

| Appearance | White, crystalline powder | [2] |

| Molecular Formula | C₁₄H₂₃Cl₂NO₂ | [3] |

| Molecular Weight | 308.2 g/mol | [3] |

| Melting Point | Not explicitly available. | [4] |

| pKa | Not explicitly available. Estimated to be ~9.5 based on similar beta-blockers like propranolol (B1214883) (9.53) and pindolol (B1678383) (9.54). | [5][6] |

| Solubility | Slightly soluble in water and ethanol. Sparingly soluble in methanol. Practically insoluble in diethyl ether. | [2] |

| pH (1 in 1000 solution) | 5.2 - 6.2 | [2] |

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of chemical properties. While specific experimental reports for this compound are not widely published, the following sections describe generalized, widely accepted methodologies.

Synthesis of Aryloxypropanolamine Beta-Blockers (Generalized Workflow)

The synthesis of bupranolol, an aryloxypropanolamine derivative, generally follows a common pathway for this class of beta-blockers. The workflow involves the reaction of a substituted phenol (B47542) with an epoxide, followed by the introduction of the amine side chain.

Caption: Generalized workflow for the synthesis of Bupranolol HCl.

Melting Point Determination (USP <741> Method)

The melting range of a substance is determined as the temperature range over which the solid melts to a clear liquid. The United States Pharmacopeia (USP) General Chapter <741> provides standardized methods.

-

Apparatus: A calibrated melting point apparatus (either manual or automated) is used. The apparatus typically consists of a heated block or oil bath, a temperature sensor, and a means to observe the sample.

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a uniform height.

-

Procedure (Class I):

-

The capillary tube is placed in the apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted are recorded. This range is the melting range.

-

-

Calibration: The accuracy of the apparatus is periodically checked using USP Melting Point Reference Standards.

Water Solubility Determination (OECD 105 Flask Method)

The Organisation for Economic Co-operation and Development (OECD) Guideline 105 describes the flask method for determining water solubility for substances with solubility above 10⁻² g/L.

-

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the saturated solution is then determined.

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining the dissociation constant (pKa) of ionizable drugs.

-

Principle: The pH of a solution of the drug is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting pH titration curve.

-

Procedure:

-

A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known volumes.

-

The pH is recorded after each addition, allowing the solution to stabilize.

-

The titration continues past the equivalence point.

-

The pKa is calculated from the pH at the half-equivalence point on the titration curve, where the concentrations of the protonated and deprotonated forms of the secondary amine are equal.

-

Mechanism of Action & Signaling Pathway

Bupranolol is a non-selective antagonist, meaning it blocks both β1 and β2 adrenergic receptors. Its therapeutic effects in cardiovascular conditions stem from its blockade of β1 receptors in the heart.

-

Normal Pathway: Under normal physiological conditions, catecholamines (like norepinephrine) bind to β1-adrenergic receptors on cardiac muscle cells. This activates a G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to an increase in intracellular calcium concentration. This results in increased heart rate (chronotropy) and contractility (inotropy).

-

Inhibition by Bupranolol: this compound competitively binds to the β1-adrenergic receptors, preventing catecholamines from binding. This blocks the entire downstream signaling cascade. The activation of adenylyl cyclase is inhibited, leading to reduced levels of cAMP and PKA activity. Consequently, intracellular calcium levels do not rise, resulting in a decrease in heart rate, contractility, and overall cardiac output.

Caption: β-Adrenergic signaling pathway and inhibition by Bupranolol HCl.

Conclusion

This compound is a well-characterized non-selective beta-blocker with defined chemical and structural properties. Its mechanism of action, centered on the blockade of the β-adrenergic signaling pathway, is fundamental to its therapeutic use. This guide provides core technical information essential for researchers and professionals involved in the development and study of cardiovascular pharmaceuticals.

References

- 1. Bupranolol - Wikipedia [en.wikipedia.org]

- 2. Bupranolol | C14H22ClNO2 | CID 2475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Propanol, 1-(2-chloro-5-methylphenoxy)-3-((1,1-dimethylethyl)amino)-, hydrochloride (1:1) | C14H23Cl2NO2 | CID 27072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 5. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Profile of Bupranolol: A Non-Selective Beta-Blocker

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bupranolol (B1668059) is a non-selective beta-adrenergic receptor antagonist characterized by its potent and competitive blockade of β1 and β2-adrenergic receptors.[1][2] With a potency comparable to that of propranolol, bupranolol distinguishes itself by possessing strong membrane-stabilizing activity while lacking intrinsic sympathomimetic activity (ISA).[1][2] This technical guide provides an in-depth overview of the pharmacological profile of bupranolol, presenting quantitative data on its receptor binding affinity and functional potency. Detailed methodologies for key experimental procedures are outlined, and critical signaling pathways and experimental workflows are illustrated to support further research and development.

Introduction

Bupranolol, chemically described as 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol, is a well-established beta-blocker that has been utilized in the management of hypertension and glaucoma. Its therapeutic effects are primarily attributed to its non-selective antagonism of beta-adrenergic receptors, leading to a reduction in heart rate, cardiac output, and blood pressure.[3] This document serves as a comprehensive resource for scientists and researchers, consolidating the key pharmacological data and experimental methodologies pertinent to the study of bupranolol.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional potency (pA2) of bupranolol at various adrenergic receptors. These data underscore its non-selective profile and provide a basis for understanding its therapeutic and potential side effects.

Table 1: Binding Affinity (Ki) of Bupranolol at Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| β1-Adrenergic | 50 | (-)-[3H]-CGP 12177 | - | |

| β2-Adrenergic | 5.2 | (-)-[3H]-CGP 12177 | - | |

| β3-Adrenergic | 170 | (-)-[3H]-CGP 12177 | - | |

| α1-Adrenergic | ~200,000 (pKi 5.7) | [3H]prazosin | Rat Pulmonary Artery | [4] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (pA2) of Bupranolol

| Agonist | Tissue | Receptor(s) Blocked | pA2 Value | Reference |

| Adrenaline | Guinea-pig Trachea | β1/β2 | 8.97 | [5] |

| Salbutamol | Guinea-pig Trachea | β2 | 8.69 | [5] |

| Isoprenaline | Guinea-pig Taenia Caecum | β2 | 8.60 | |

| Dopamine | Canine Lingual Artery | - | 5.55 | [6] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Signaling Pathways

Bupranolol exerts its effects by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. This blockade disrupts the canonical G-protein coupled receptor (GPCR) signaling cascade.

Beta-Adrenergic Receptor Signaling Pathway

Caption: Figure 1 illustrates the competitive antagonism of bupranolol at the beta-adrenergic receptor, preventing the activation of adenylate cyclase and the subsequent production of cAMP, thereby inhibiting the physiological response to catecholamines.

Experimental Protocols

The following sections detail the methodologies for determining the binding affinity and functional potency of bupranolol.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the affinity of bupranolol for beta-adrenergic receptors using a radiolabeled ligand.

Materials:

-

Membrane Preparation: Homogenized tissue or cultured cells expressing the target beta-adrenergic receptor subtype.

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-CGP 12177 for β1/β2, [3H]-prazosin for α1).

-

Non-labeled Ligand: Bupranolol hydrochloride of varying concentrations.

-

Incubation Buffer: e.g., Tris-HCl buffer with appropriate ions (e.g., MgCl2).

-

Wash Buffer: Ice-cold incubation buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of bupranolol. For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., propranolol) is used instead of bupranolol. Total binding is determined in the absence of any competing non-labeled ligand.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the bupranolol concentration. The IC50 (the concentration of bupranolol that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Caption: Figure 2 outlines the key steps involved in a radioligand binding assay to determine the binding affinity (Ki) of bupranolol for a specific receptor.

Schild Plot Analysis for pA2 Determination

This protocol describes a functional assay to determine the potency of bupranolol as a competitive antagonist.

Materials:

-

Isolated Tissue Preparation: An isolated organ or tissue that exhibits a measurable response to a specific agonist (e.g., guinea-pig trachea for β2-adrenergic responses).

-

Physiological Salt Solution: e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.

-

Agonist: A substance that elicits a response from the tissue (e.g., adrenaline, salbutamol).

-

Antagonist: this compound of varying concentrations.

-

Organ Bath and Transducer System: To maintain the tissue and record its response.

Procedure:

-

Tissue Preparation and Equilibration: Mount the isolated tissue in an organ bath containing physiological salt solution and allow it to equilibrate under a resting tension.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist to establish a baseline.

-

Antagonist Incubation: Wash the tissue and incubate it with a known concentration of bupranolol for a predetermined period to allow for equilibration.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of bupranolol, generate a second cumulative concentration-response curve for the agonist. A parallel rightward shift in the curve is indicative of competitive antagonism.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of bupranolol.

-

Data Analysis (Schild Plot):

-

For each concentration of bupranolol, calculate the dose ratio (DR), which is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of bupranolol (-log[B]) on the x-axis.

-

The x-intercept of the resulting linear regression line provides the pA2 value. The slope of the line should not be significantly different from unity for competitive antagonism.

-

Additional Pharmacological Properties

-

Membrane Stabilizing Activity: Bupranolol possesses strong membrane-stabilizing properties, which are independent of its beta-blocking effects and are more pronounced at higher concentrations.[1][2] This activity is attributed to its ability to interfere with ion fluxes across cell membranes.

-

Lack of Intrinsic Sympathomimetic Activity (ISA): Bupranolol is a pure antagonist and does not exhibit partial agonist activity at beta-adrenergic receptors.[1]

Pharmacokinetics

Bupranolol is rapidly and completely absorbed from the gastrointestinal tract. However, it undergoes extensive first-pass metabolism, with over 90% of the drug being metabolized before reaching systemic circulation.[2] Its plasma half-life is approximately 2 to 4 hours. The primary metabolite is carboxybupranolol, which is mainly eliminated via the kidneys.[2]

Conclusion

Bupranolol is a potent, non-selective beta-adrenergic antagonist with well-characterized binding affinities and functional potencies. Its pharmacological profile, which includes strong membrane-stabilizing activity and a lack of intrinsic sympathomimetic activity, has been established through a variety of in vitro and in vivo studies. The detailed experimental methodologies and consolidated quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals engaged in the study of beta-blockers and related compounds. Further investigation into its interactions with other receptor systems and its unique properties will continue to enhance our understanding of this versatile pharmacological agent.

References

- 1. Bupranolol | C14H22ClNO2 | CID 2475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bupranolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Role of alpha-adrenergic receptors in the effect of the beta-adrenergic receptor ligands, CGP 12177, bupranolol, and SR 59230A, on the contraction of rat intrapulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In vitro binding affinity of bupranolol to beta-1 vs beta-2 adrenoceptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of bupranolol (B1668059) for beta-1 (β1) and beta-2 (β2) adrenergic receptors. Bupranolol, a non-selective beta-blocker, exhibits a complex interaction profile with these two receptor subtypes, which is critical for understanding its pharmacological effects and for the development of more selective adrenergic modulators. This document delves into the quantitative binding data, detailed experimental methodologies for its determination, and the fundamental signaling pathways associated with β1- and β2-adrenoceptors.

Quantitative Binding Affinity of Bupranolol

The in vitro binding affinity of bupranolol for β1- and β2-adrenoceptors has been characterized in various studies, utilizing different experimental systems. The affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi), with a lower Ki or a higher pKi value indicating a higher binding affinity.

A key study utilizing Chinese Hamster Ovary (CHO) cells stably expressing human recombinant β1- and β2-adrenoceptors provides a direct comparison of bupranolol's affinity for the human receptor subtypes. In this system, (-)-bupranolol demonstrated a higher affinity for the β2-adrenoceptor compared to the β1-adrenoceptor.

| Receptor Subtype | Ligand | pKi | Ki (nM) | Cell/Tissue System | Radioligand | Reference |

| Human β1-Adrenoceptor | (-)-Bupranolol | 8.51 | 3.09 | CHO cells | ³H-CGP 12177 | [1] |

| Human β2-Adrenoceptor | (-)-Bupranolol | 9.85 | 0.14 | CHO cells | ³H-CGP 12177 | [1] |

From this data, the selectivity of (-)-bupranolol for the β2-adrenoceptor over the β1-adrenoceptor can be calculated as the ratio of the Ki values (Ki(β1) / Ki(β2)), which is approximately 22-fold.

Further studies in rodent tissues have characterized bupranolol as a non-selective β-adrenoceptor antagonist. For instance, in radioligand binding studies using rat tissues, bupranolol exhibited similar Ki values for both β1 and β2-adrenoceptors.

| Receptor Subtype | Ligand | Ki (nmol/l) | Cell/Tissue System | Radioligand | Reference |

| β1-Adrenoceptor | Bupranolol | 6-15 | Rat salivary gland | ³H-CGP 12177 | [2] |

| β2-Adrenoceptor | Bupranolol | 6-15 | Rat reticulocytes | ³H-CGP 12177 | [2] |

It is important to note that the binding affinity of bupranolol can also be influenced by the conformational state of the receptor. Functional studies have distinguished between high- and low-affinity states of the β1-adrenoceptor, with (-)-bupranolol demonstrating different potencies (expressed as pA2 values, a measure of antagonist potency) against agonists that stabilize these different states.

Experimental Protocols: Determining Binding Affinity

The determination of bupranolol's binding affinity for β1- and β2-adrenoceptors is primarily achieved through competitive radioligand binding assays. These assays measure the ability of a test compound (in this case, bupranolol) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the receptor of interest.

Key Methodologies: Radioligand Displacement Assay

A typical experimental workflow for a competitive radioligand binding assay to determine the Ki of bupranolol is outlined below.

References

The Genesis and Synthesis of Bupranolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bupranolol (B1668059) hydrochloride is a non-selective beta-adrenergic receptor antagonist, recognized for its therapeutic applications in managing cardiovascular conditions such as hypertension and glaucoma.[1][2] Structurally similar to the well-known beta-blocker propranolol (B1214883), bupranolol's discovery and development are rooted in the broader exploration of aryloxypropanolamine compounds for cardiovascular medicine. This technical guide provides an in-depth exploration of the discovery and a detailed examination of the synthetic pathway of bupranolol hydrochloride, including experimental protocols and spectroscopic data.

Discovery and Development

The development of this compound is part of the larger narrative of the discovery and refinement of beta-blockers, a class of drugs that revolutionized the treatment of cardiovascular diseases in the mid-20th century. Following the groundbreaking discovery of propranolol in the early 1960s by Sir James Black, which established the therapeutic potential of beta-adrenergic blockade, research efforts intensified to develop analogs with varied pharmacological profiles.[3][4] While the specific individuals and institution behind the initial synthesis and characterization of bupranolol are not as widely documented as those for propranolol, its emergence can be situated within this period of intense innovation in cardiovascular pharmacology. The structural modifications leading to bupranolol, specifically the substitution on the aromatic ring, were aimed at exploring the structure-activity relationships within the aryloxypropanolamine class of beta-blockers.

Synthesis Pathway of this compound

The most common and logical synthetic route to this compound is a two-step process that mirrors the synthesis of other aryloxypropanolamine beta-blockers. The synthesis commences with the reaction of a substituted phenol (B47542) with an epoxide, followed by the introduction of the aminopropanol (B1366323) side chain.

The overall synthesis can be outlined as follows:

-

Etherification: 2-chloro-5-methylphenol (B42318) is reacted with epichlorohydrin (B41342) in the presence of a base to form the key intermediate, 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane.

-

Aminolysis: The epoxide ring of the intermediate is opened by nucleophilic attack of tert-butylamine (B42293), followed by acidification with hydrochloric acid to yield the final product, this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane

-

Materials:

-

2-chloro-5-methylphenol

-

Epichlorohydrin

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Suitable organic solvent (e.g., acetone, methanol)

-

-

Procedure:

-

A solution of 2-chloro-5-methylphenol in a suitable organic solvent is prepared in a reaction vessel equipped with a stirrer and a condenser.

-

An aqueous solution of sodium hydroxide is added dropwise to the reaction mixture at room temperature to form the sodium phenoxide salt.

-

Epichlorohydrin is then added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The organic solvent is removed under reduced pressure.

-

The residue is partitioned between water and a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane, which can be purified by vacuum distillation or column chromatography.

-

Step 2: Synthesis of this compound

-

Materials:

-

1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane

-

tert-Butylamine

-

Ethanol (B145695) (or other suitable solvent)

-

Hydrochloric acid (HCl) (e.g., as a solution in ethanol or diethyl ether)

-

-

Procedure:

-

A solution of 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane in ethanol is prepared in a reaction vessel.

-

An excess of tert-butylamine is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated for several hours until the epoxide is consumed (monitored by TLC).

-

The excess tert-butylamine and ethanol are removed under reduced pressure to yield crude bupranolol free base as an oil.

-

The crude base is dissolved in a suitable solvent such as diethyl ether or isopropanol.

-

A solution of hydrochloric acid in a suitable solvent is then added dropwise with stirring.

-

The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

-

Quantitative Data

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₂ClNO₂·HCl | [5] |

| Molecular Weight | 308.25 g/mol | [5] |

| Appearance | White crystalline powder | [6] |

| Solubility | Sparingly soluble in methanol, slightly soluble in water and ethanol | [6] |

| Melting Point | Not explicitly stated in available resources | |

| UV Absorbance (E1% 1cm) | 57-60 at 275 nm (in 0.1 mol/L HCl) | [6] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorptions for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amine salt) | 2400-3200 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (ether) | 1000-1300 |

| C-Cl stretch | 600-800 |

A reference spectrum for a bupranolol-related compound is available, which can provide a basis for comparison.[7] The Japanese Pharmacopoeia also specifies the use of infrared spectrophotometry for identification by comparing the spectrum with a reference standard.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances:

-

Aromatic protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm).

-

-OCH₂- protons: A multiplet for the diastereotopic protons of the ether linkage.

-

-CH(OH)- proton: A multiplet for the proton on the carbon bearing the hydroxyl group.

-

-CH₂-N- protons: A multiplet for the protons adjacent to the nitrogen atom.

-

tert-Butyl protons: A singlet for the nine equivalent protons of the tert-butyl group.

-

Methyl proton: A singlet for the methyl group on the aromatic ring.

-

-OH and -NH₂⁺- protons: Broad signals that may be exchangeable with D₂O.

Expected ¹³C NMR Resonances:

-

Aromatic carbons: Signals in the aromatic region (typically δ 110-160 ppm).

-

-OCH₂- carbon: Signal for the carbon of the ether linkage.

-

-CH(OH)- carbon: Signal for the carbon bearing the hydroxyl group.

-

-CH₂-N- carbon: Signal for the carbon adjacent to the nitrogen atom.

-

tert-Butyl carbons: Signals for the quaternary and methyl carbons of the tert-butyl group.

-

Methyl carbon: Signal for the methyl group on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For bupranolol, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of the free base (271.78 g/mol ).[11] Fragmentation would likely involve cleavage of the side chain.

Signaling Pathway and Mechanism of Action

This compound functions as a non-selective beta-adrenergic antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors.[1][12] The blockade of these receptors prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.

By blocking the β₁ receptors in the heart, bupranolol reduces heart rate, myocardial contractility, and cardiac output. The blockade of β₂ receptors can lead to effects in other tissues, such as the bronchi and blood vessels. This dual-receptor antagonism underlies its therapeutic effects in hypertension and other cardiovascular disorders.[12]

Conclusion

This compound remains a relevant compound within the class of beta-blockers. Its synthesis follows a well-established and efficient pathway common to aryloxypropanolamine drugs. While detailed historical accounts of its discovery are not as prominent as for some of its predecessors, its development represents a logical step in the exploration of structure-activity relationships within this important therapeutic class. This guide provides a comprehensive overview of its synthesis and mechanism of action, intended to be a valuable resource for researchers and professionals in the field of drug development. Further research into the original patents and publications may yield more specific quantitative data to augment the information presented here.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Bupranolol - Wikipedia [en.wikipedia.org]

- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 4. Propranolol: A 50-Year Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Propanol, 1-(2-chloro-5-methylphenoxy)-3-((1,1-dimethylethyl)amino)-, hydrochloride (1:1) | C14H23Cl2NO2 | CID 27072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Bupranolol | C14H22ClNO2 | CID 2475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

Carboxybupranolol: An In-depth Technical Guide to the Primary Metabolite of Bupranolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupranolol (B1668059), a non-selective β-adrenergic receptor antagonist, undergoes extensive first-pass metabolism following oral administration, with over 90% of the parent drug being metabolized before reaching systemic circulation. The primary metabolic pathway involves the oxidation of the methyl group on the benzene (B151609) ring, leading to the formation of its main metabolite, carboxybupranolol. This technical guide provides a comprehensive overview of carboxybupranolol, focusing on its pharmacokinetic profile, the metabolic pathway of its formation, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Bupranolol is a competitive, non-selective beta-blocker with a potency similar to propranolol.[1] It is utilized in the treatment of hypertension and tachycardia.[1] A key characteristic of bupranolol's pharmacology is its extensive first-pass metabolism, which significantly reduces its oral bioavailability to less than 10%.[1] The primary product of this metabolic process is carboxybupranolol, a more polar and readily excretable compound. Understanding the formation and pharmacokinetics of this primary metabolite is crucial for a complete characterization of bupranolol's disposition in the body.

Metabolic Pathway of Bupranolol to Carboxybupranolol

The biotransformation of bupranolol to carboxybupranolol is a critical step in its elimination. This process primarily occurs in the liver and involves enzymatic oxidation.

Key Enzymatic Steps

The metabolism of bupranolol to its various metabolites, including the pathway leading to carboxybupranolol, is primarily mediated by the cytochrome P450 (CYP) enzyme system. While the specific enzymes responsible for the oxidation of the methyl group of bupranolol to a carboxyl group have not been definitively identified in the available literature, studies on analogous compounds, such as propranolol, indicate the involvement of CYP2D6 and CYP1A2 in its metabolism.[2] It is highly probable that these or similar CYP isozymes are responsible for the initial hydroxylation of the methyl group to form a hydroxymethyl intermediate (hydroxybupranolol), which is then further oxidized to an aldehyde and subsequently to the carboxylic acid, carboxybupranolol.

The proposed metabolic cascade is as follows:

-

Hydroxylation: The methyl group of bupranolol is hydroxylated to form hydroxybupranolol. This initial oxidative step is likely catalyzed by a cytochrome P450 enzyme.

-

Oxidation to Aldehyde: The hydroxymethyl group is then oxidized to an aldehyde.

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid, yielding carboxybupranolol.

Pharmacokinetics of Bupranolol and Carboxybupranolol

The pharmacokinetic profiles of bupranolol and its primary metabolite, carboxybupranolol, are distinct, reflecting the rapid metabolism of the parent drug and subsequent elimination of the metabolite.

Data Presentation

| Parameter | Bupranolol | Carboxybupranolol |

| Bioavailability | < 10% | Data not available |

| Plasma Half-life (t½) | 2-4 hours | Data not available |

| Metabolism | > 90% first-pass | - |

| Primary Route of Excretion | - | Renal (> 88% within 24h)[1] |

| Cmax (Peak Plasma Concentration) | Data not available | Data not available |

| Tmax (Time to Peak Plasma Concentration) | Data not available | Data not available |

| AUC (Area Under the Curve) | Data not available | Data not available |

Experimental Protocols

The quantification of bupranolol and carboxybupranolol in biological matrices is essential for pharmacokinetic and metabolic studies. The following sections outline a general methodology based on established analytical techniques for similar compounds.

In Vivo Analysis of Bupranolol and its Metabolites

This protocol describes a general workflow for an in vivo study in humans to determine the pharmacokinetic profiles of bupranolol and carboxybupranolol.

4.1.1. Study Design and Conduct

-

Subject Recruitment: Enroll a cohort of healthy human volunteers after obtaining informed consent and ensuring they meet the inclusion/exclusion criteria.

-

Drug Administration: Administer a single oral dose of bupranolol to the subjects.

-

Sample Collection:

-

Blood Samples: Collect venous blood samples into tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Urine Samples: Collect urine samples over specific intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose).

-

4.1.2. Sample Preparation

-

Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.

-

Extraction:

-

Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge to extract bupranolol and carboxybupranolol from plasma and urine. This method offers high recovery and clean extracts.

-

Liquid-Liquid Extraction (LLE): Alternatively, use an appropriate organic solvent to perform LLE.

-

-

Reconstitution: Evaporate the solvent from the extracted samples and reconstitute the residue in a mobile phase-compatible solution.

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A sensitive and specific HPLC-MS/MS method is recommended for the simultaneous quantification of bupranolol and carboxybupranolol.

4.2.1. Chromatographic Conditions (Example)

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient program should be optimized to achieve good separation of bupranolol, carboxybupranolol, and an internal standard.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

4.2.2. Mass Spectrometric Conditions (Example)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Bupranolol: Precursor ion (m/z) -> Product ion (m/z)

-

Carboxybupranolol: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Appropriate precursor and product ions.

-

4.2.3. Method Validation

The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion

Carboxybupranolol is the principal metabolite of bupranolol, resulting from extensive first-pass metabolism. Its formation via oxidation is a key determinant of bupranolol's low bioavailability and overall pharmacokinetic profile. While detailed pharmacokinetic data for carboxybupranolol remains to be fully elucidated in publicly available literature, the analytical methodologies outlined in this guide provide a robust framework for its quantification in biological samples. Further research is warranted to fully characterize the pharmacokinetic properties of carboxybupranolol and to definitively identify the specific CYP450 isozymes responsible for its formation. Such studies will contribute to a more complete understanding of bupranolol's disposition and may have implications for dose adjustments in specific patient populations.

References

Membrane stabilizing activity of bupranolol hydrochloride explained

An In-depth Technical Guide to the Membrane Stabilizing Activity of Bupranolol (B1668059) Hydrochloride

Introduction

Bupranolol hydrochloride is a non-selective beta-adrenergic receptor antagonist with a potency similar to the well-known beta-blocker, propranolol (B1214883).[1][2] A distinguishing characteristic of bupranolol, aside from its primary beta-blocking function, is its pronounced membrane stabilizing activity (MSA).[1][2] This property, which is independent of its ability to antagonize beta-adrenoceptors, is analogous to the mechanism of action of local anesthetics and Class I antiarrhythmic drugs.[3][4]

Membrane stabilizing activity refers to the ability of a compound to inhibit the propagation of action potentials across excitable membranes, such as those in nerve and muscle cells.[3] This effect is primarily achieved through the blockade of voltage-gated sodium channels. For researchers, scientists, and drug development professionals, understanding the mechanisms and experimental validation of bupranolol's MSA is crucial for elucidating its full pharmacological profile and exploring its therapeutic potential beyond simple beta-blockade, particularly in contexts like cardiac arrhythmias and cellular protection.

This technical guide provides a detailed examination of the core mechanisms underlying bupranolol's membrane stabilizing effects, outlines key experimental protocols for its assessment, and presents quantitative data from related compounds to offer a comprehensive overview for the scientific community.

Core Mechanisms of Membrane Stabilization

The membrane stabilizing activity of lipophilic beta-blockers like bupranolol is not a single action but a combination of effects at the cell membrane level. These mechanisms are intrinsically linked to the physicochemical properties of the drug, most notably its lipophilicity, which allows it to readily partition into the lipid bilayer.

Direct Interaction with Voltage-Gated Sodium Channels

The principal mechanism of MSA is the direct blockade of voltage-gated sodium channels.[5][6] This action is functionally identical to that of local anesthetics like lidocaine.[7]

-

Mechanism: Bupranolol, in its uncharged form, penetrates the lipid membrane. From the intracellular side, the charged form of the molecule is thought to enter and bind to a receptor site within the sodium channel pore.[8] This physically obstructs the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby "stabilizing" the membrane in a resting state and inhibiting nerve impulse or cardiomyocyte contraction signals.

-

Use-Dependence: Studies on the analogous compound propranolol show that this block is "use-dependent," meaning it is more pronounced in channels that are frequently opening and closing.[5] This is because the drug binds with higher affinity to the open or inactivated states of the channel, making it particularly effective at suppressing rapid, pathological firing rates (e.g., in tachyarrhythmias).[5]

Interaction and Integration with the Lipid Bilayer

As a lipophilic molecule, bupranolol directly interacts with the lipid components of the cell membrane, altering its physical properties.

-

Membrane Fluidity: Electron spin resonance studies on propranolol have demonstrated that it causes a concentration-dependent increase in membrane fluidity within the deep, hydrophobic regions of the lipid bilayer, while having minimal effect on the hydrophilic surface.[9] This depth-specific fluidization results from the drug's association with the rigid phospholipid acyl chains.[9]

-

Perturbation of Membrane Components: This integration into the membrane perturbs the structure of surrounding phospholipids (B1166683) and embedded proteins.[10] This generalized perturbation can influence the activity of membrane-bound enzymes and alter ion-membrane interactions, contributing to the overall stabilizing effect.[10]

Antioxidant and Anti-Lipid Peroxidation Effects

Cell membranes are susceptible to damage from reactive oxygen species (ROS) through a process called lipid peroxidation. This process can compromise membrane integrity and lead to cell death.[11]

-

Protection Against Oxidative Stress: Lipophilic beta-blockers have been shown to possess antioxidant properties. They can protect membrane lipids from peroxidation, an effect directly related to their lipophilicity. Studies using rat heart homogenates and liposomes showed that drugs like propranolol significantly reduced iron-stimulated lipid peroxidation in a dose-dependent manner.

-

Contrast with Hydrophilic Agents: In contrast, hydrophilic beta-blockers such as atenolol (B1665814) are ineffective at reducing lipid peroxidation, highlighting that this is a specific property of lipophilic members of the class, like bupranolol.[12]

Experimental Evidence and Methodologies

The membrane stabilizing activity of a compound can be quantified using various in vitro models. The human red blood cell (erythrocyte) is an excellent model system due to its simple, well-characterized membrane and lack of intracellular organelles.

Experiment 1: Erythrocyte Hemolysis Assay

This assay directly measures the ability of a drug to protect the cell membrane from rupture under osmotic stress.

-

Principle: When placed in a hypotonic solution, red blood cells (RBCs) swell and eventually lyse (hemolysis), releasing their hemoglobin content. A membrane-stabilizing agent will reinforce the membrane, making it more resistant to this hypotonic stress and thus reducing the amount of hemolysis. The extent of hemolysis is quantified by measuring the absorbance of released hemoglobin in the supernatant.

-

Detailed Protocol:

-

RBC Preparation: Obtain fresh human whole blood in an anticoagulant (e.g., heparin). Centrifuge at 1,500 x g for 10 minutes to pellet the erythrocytes. Discard the plasma and buffy coat.

-

Washing: Resuspend the RBC pellet in isotonic phosphate-buffered saline (PBS, pH 7.4). Repeat the centrifugation and resuspension process three times to wash the cells.

-

Cell Suspension: After the final wash, prepare a 10% (v/v) suspension of the packed RBCs in isotonic PBS.

-

Incubation: In a series of microcentrifuge tubes, mix 0.5 mL of the 10% RBC suspension with 0.5 mL of PBS containing varying concentrations of this compound (e.g., 10 µM to 10 mM). Include a drug-free control. Incubate all tubes at 37°C for 30 minutes.

-

Hemolysis Induction: After incubation, add 4.0 mL of a hypotonic PBS solution to each tube to induce osmotic stress.

-

Centrifugation: Incubate for another 10 minutes at room temperature, then centrifuge at 1,500 x g for 10 minutes to pellet intact cells and ghosts.

-

Quantification: Carefully transfer the supernatant to a cuvette. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.

-

Controls: Prepare a "0% hemolysis" control by mixing RBCs with isotonic PBS and a "100% hemolysis" control by mixing RBCs with a lysing agent like distilled water.

-

Calculation: The percentage inhibition of hemolysis is calculated as: [1 - (Abs_sample - Abs_0%_lysis) / (Abs_100%_lysis - Abs_0%_lysis)] * 100.

-

References

- 1. Bupranolol | C14H22ClNO2 | CID 2475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bupranolol - Wikipedia [en.wikipedia.org]

- 3. Membrane stabilizing effect - Wikipedia [en.wikipedia.org]

- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 5. Molecular determinants of local anesthetic action of beta-blocking drugs: Implications for therapeutic management of long QT syndrome variant 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The membrane stabilizing activity of beta-adrenoceptor ligands. Quantitative evaluation of the interaction of phenoxypropanolamines with the [3H]batrachotoxinin A 20-alpha-benzoate binding site on voltage-sensitive sodium channels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. annalskemu.org [annalskemu.org]

- 8. anesthesiologie.umontreal.ca [anesthesiologie.umontreal.ca]

- 9. Propranolol-induced alterations in rat erythrocyte membrane fluidity and apparent phase-transition temperatures. A depth-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the interaction of propranolol with erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The effect of beta blocking drugs on lipid peroxidation in rat heart in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Bupranolol Hydrochloride and Propranolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol (B1668059) hydrochloride and propranolol (B1214883) are both non-selective β-adrenergic receptor antagonists, commonly known as beta-blockers. They exert their pharmacological effects by competitively inhibiting the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to β-adrenergic receptors. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure, making them effective in the management of various cardiovascular disorders. Despite their similar mechanism of action, key structural differences between bupranolol and propranolol lead to distinct physicochemical and pharmacokinetic profiles. This technical guide provides an in-depth comparison of their structural attributes, physicochemical properties, receptor binding affinities, and outlines relevant experimental protocols.

Structural Differences

The core structural dissimilarity between bupranolol and propranolol lies in the aromatic ring system attached to the oxypropanolamine side chain. Propranolol possesses a naphthalene (B1677914) ring, a bicyclic aromatic system, whereas bupranolol features a substituted monochlorinated benzene (B151609) ring.

Propranolol: The larger, more lipophilic naphthalene ring in propranolol contributes to its higher lipophilicity compared to bupranolol.[1]

Bupranolol: Bupranolol's structure is characterized by a 2-chloro-5-methylphenoxy group. The presence of a chlorine atom and a methyl group on the benzene ring influences its electronic and steric properties, which in turn affects its receptor binding and pharmacokinetic characteristics.

Physicochemical Properties

The structural variations between bupranolol hydrochloride and propranolol directly impact their physicochemical properties, which are crucial for formulation development and understanding their behavior in biological systems.

| Property | This compound | Propranolol Hydrochloride |

| Molecular Formula | C₁₄H₂₂ClNO₂·HCl[2] | C₁₆H₂₁NO₂·HCl[3] |

| Molecular Weight | 308.24 g/mol [2] | 295.80 g/mol [3] |

| Melting Point | Not explicitly found | 163-164 °C[3] |

| pKa (amine) | Not explicitly found | 9.53[4][5] |